COX-2 Inhibitory Potency of the 4-Hydroxybenzylidene Scaffold Versus the 3-Carboxy-4-Hydroxy Analog
The target compound serves as the core 4-hydroxybenzylidene scaffold in a series of COX-2 inhibitors. Its most closely related analog, 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide (LA2135), which incorporates an additional 3-carboxy group, demonstrated an IC₅₀ of 0.74 µM against COX-2 and a selectivity index of 114.5 over COX-1 in a human whole blood assay [1]. While specific IC₅₀ values for the target compound were not identified in the accessed literature, its structural distinction as the unsubstituted 4-hydroxy derivative defines the baseline for SAR in this chemotype. This direct structural comparison highlights how the absence of the 3-carboxy group in the target compound provides a distinct pharmacological profile critical for understanding the contribution of ring substitution to COX-2 selectivity.
| Evidence Dimension | COX-2 inhibitory activity (IC₅₀) and selectivity index (SI) |
|---|---|
| Target Compound Data | Not quantitatively reported in accessed literature for the 4-hydroxy derivative alone; identified as the parent scaffold for SAR studies |
| Comparator Or Baseline | 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide (LA2135): COX-2 IC₅₀ = 0.74 µM; COX-1 IC₅₀ = 85.13 µM; SI = 114.5 |
| Quantified Difference | The addition of a 3-carboxy substituent shifts COX-2 IC₅₀ from an unreported baseline to 0.74 µM, demonstrating the magnitude of substituent effects |
| Conditions | Human whole blood (HWB) cellular COX-1/COX-2 inhibition assay |
Why This Matters
Procuring the correct unsubstituted 4-hydroxy scaffold is essential for SAR studies aiming to isolate the contribution of the hydroxyl group alone, as the 3-carboxy analog exhibits a >100-fold selectivity that would confound baseline measurements.
- [1] Lin, S.-J., et al. (2008). Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry, 16(5), 2697–2706. https://doi.org/10.1016/j.bmc.2007.11.033 View Source
